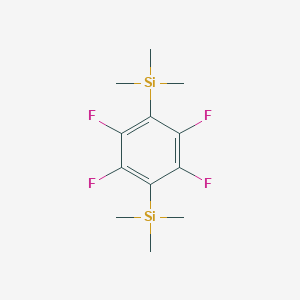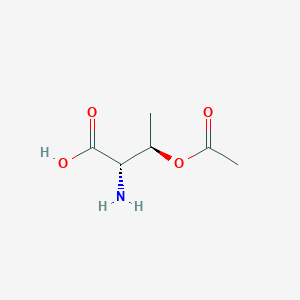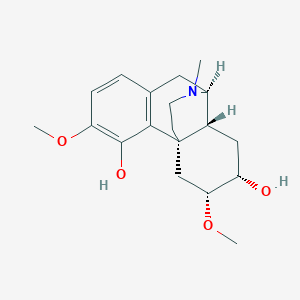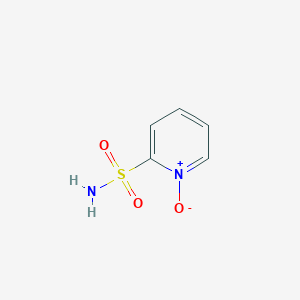![molecular formula C12H10O3 B098097 2-[(4-Methoxyphenyl)carbonyl]furan CAS No. 15970-74-8](/img/structure/B98097.png)
2-[(4-Methoxyphenyl)carbonyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)carbonyl]furan is an organic compound with the molecular formula C12H10O3 It is a derivative of furan, a heterocyclic aromatic organic compound, and features a methoxyphenyl group attached to the carbonyl carbon
Mechanism of Action
Target of Action
It’s known that furan derivatives have been used in the synthesis of biologically active substances .
Mode of Action
Furan derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one of which is attached to a boron atom and the other to a halogen atom .
Biochemical Pathways
Furan derivatives are known to be involved in various chemical reactions, including nitration, oxidation, and esterification .
Result of Action
Furan derivatives are known to be used in the synthesis of biologically active substances .
Action Environment
It’s known that the suzuki–miyaura cross-coupling reaction, which furan derivatives are often involved in, is generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)carbonyl]furan can be achieved through several methods. One common approach involves the acylation of furan with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of furan is coupled with 4-methoxybenzoyl chloride in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)carbonyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-[(4-Methoxyphenyl)methanol]furan.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)carbonyl]furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxyphenyl)carbonyl]thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-[(4-Methoxyphenyl)carbonyl]pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
2-[(4-Methoxyphenyl)carbonyl]benzofuran: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
2-[(4-Methoxyphenyl)carbonyl]furan is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The furan ring provides aromatic stability and reactivity, while the methoxyphenyl group enhances the compound’s potential for interactions with biological targets.
Properties
IUPAC Name |
furan-2-yl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESMDKYJXUDIIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358280 |
Source


|
| Record name | 2-[(4-methoxyphenyl)carbonyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15970-74-8 |
Source


|
| Record name | 2-[(4-methoxyphenyl)carbonyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
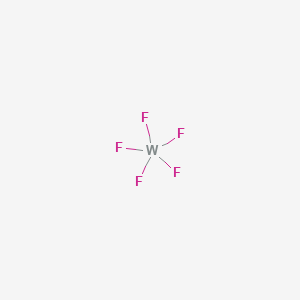
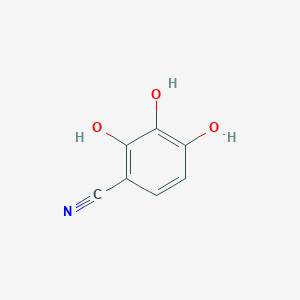
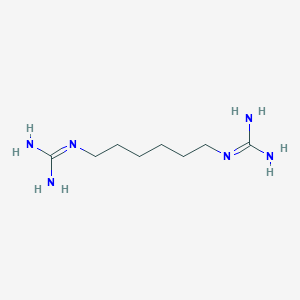

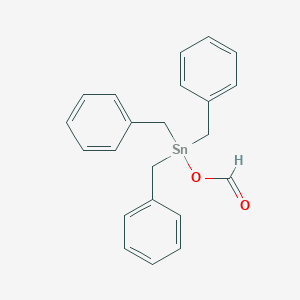
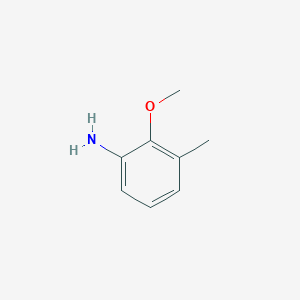
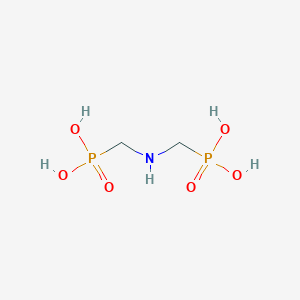
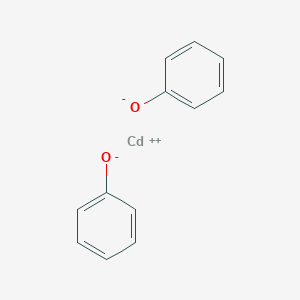
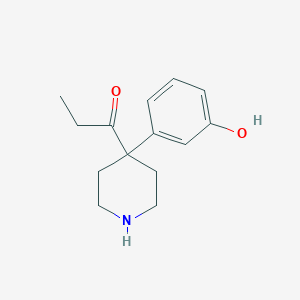
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
